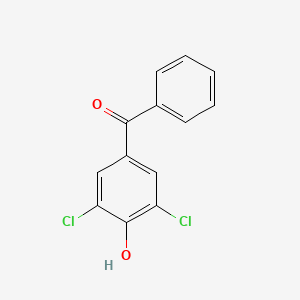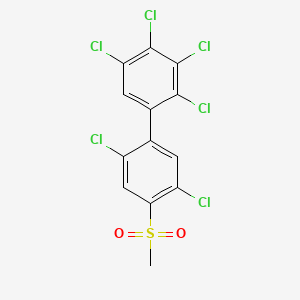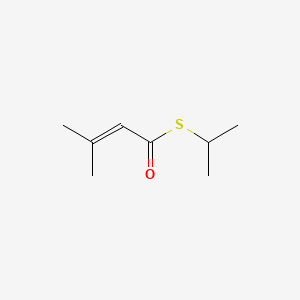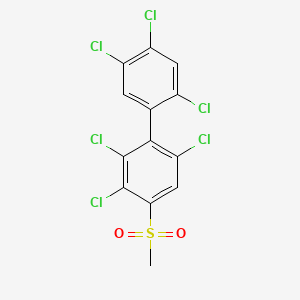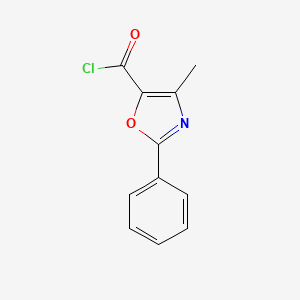
4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride
説明
“4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride” is a chemical compound with the linear formula C11H8ClNO2 . It has a molecular weight of 221.64 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8ClNO2/c1-7-9 (10 (12)14)13-11 (15-7)8-5-3-2-4-6-8/h2-6H,1H3 . This provides a standardized textual identifier for the compound’s molecular structure.科学的研究の応用
Catalyst Activation and Oxidation Reactions
- Organometallic Catalysts : In a study by Saleem et al. (2014), complexes involving related organochalcogen ligands were explored as catalysts for oxidation of alcohols and transfer hydrogenation of carbonyl compounds (Saleem et al., 2014).
Biological and Environmental Applications
- Microbial Respiratory Activity : Rodriguez et al. (1992) used a related redox dye for visualizing actively respiring bacteria, highlighting its potential in environmental and biological research (Rodriguez et al., 1992).
- Antibacterial and Surface Activity : A study by El-Sayed (2006) on 1,2,4-triazole derivatives showed their effectiveness as antimicrobial agents and surface active compounds, suggesting potential applications in medicinal chemistry and material science (El-Sayed, 2006).
Corrosion Inhibition
- Corrosion Protection : Bentiss et al. (2007) investigated 4H-triazole derivatives for corrosion and dissolution protection of mild steel in acidic solutions, revealing their utility in industrial applications (Bentiss et al., 2007).
Photoreactions and Synthesis
- Photochemical Synthesis : Research by Schmid et al. (1974) involved photochemical reactions leading to the formation of oxazoles, demonstrating the utility of related compounds in organic synthesis (Schmid et al., 1974).
Luminescent Materials
- Luminescent Complexes : Uppal et al. (2011) synthesized luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, indicating potential applications in optoelectronics and sensor technology (Uppal et al., 2011).
Fluorescent Compounds
- Fluorescent Synthons : Tang and Verkade (1996) synthesized optically active oxazole derivatives with high fluorescence quantum yields, useful in fluorescence-based applications (Tang & Verkade, 1996).
Coordination Chemistry and Sensors
- Coordination Chemistry : Gómez et al. (1999) discussed the coordination chemistry of oxazoline ligands in metal-catalyzed asymmetric syntheses, relevant to synthetic chemistry and catalysis (Gómez et al., 1999).
- Selective Sensors : Kumar and Sharma (2013) developed a chromium(III) selective sensor using a synthesized triazole compound, demonstrating its application in environmental monitoring and analytical chemistry (Kumar & Sharma, 2013).
Safety and Hazards
特性
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYONYNIHONAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649929 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52169-89-8 | |
| Record name | 4-Methyl-2-phenyl-1,3-oxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)
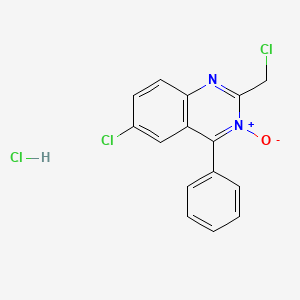


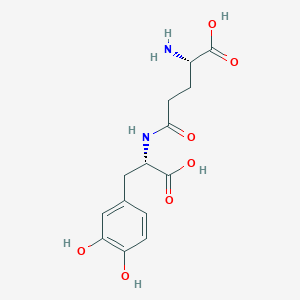

![Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene](/img/structure/B1615163.png)



